

# Application Notes and Protocols: Fullerene Derivatives as Electron Acceptors in Solar Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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## Introduction

Fullerene derivatives have been a cornerstone in the development of high-performance organic and perovskite solar cells for over two decades. Their unique spherical structure, high electron affinity, and excellent electron mobility make them exceptional electron acceptors and transporters.[1][2] In bulk heterojunction (BHJ) organic solar cells (OSCs), fullerene derivatives are intimately blended with a polymer donor, creating a large interfacial area for efficient exciton dissociation.[3] For perovskite solar cells (PSCs), they are commonly employed as the electron transport layer (ETL), efficiently extracting and transporting electrons from the perovskite absorber layer to the cathode.[4][5]

The most widely used fullerene derivative is[6][6]-phenyl-C61-butyric acid methyl ester (PCBM), available as both PC<sub>61</sub>BM and its C<sub>70</sub> analogue, PC<sub>71</sub>BM, the latter offering improved light absorption in the visible spectrum.[7][8] Another important derivative is indene-C<sub>60</sub> bisadduct (ICBA), which possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to PCBM, often leading to a higher open-circuit voltage (Voc) in devices.[8][9]

While the advent of non-fullerene acceptors (NFAs) has led to significant increases in power conversion efficiencies (PCEs), fullerene derivatives are experiencing a resurgence. They are now being strategically incorporated into ternary blend solar cells to enhance performance and stability, acting as morphology stabilizers and efficient electron acceptors.[10] This document

provides detailed protocols for the synthesis and application of key fullerene derivatives in solar cell fabrication, along with a compilation of their performance data.

## Data Presentation: Performance of Fullerene Derivatives in Solar Cells

The following tables summarize the photovoltaic performance of common fullerene derivatives in both organic and perovskite solar cells, providing a comparative overview.

Table 1: Performance of Fullerene Derivatives in Organic Solar Cells (OSCs)

Donor Polymer	Fullerene Acceptor	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
P3HT	PC <sub>61</sub> BM	0.58	-	-	3.88	[11]
P3HT	ICBA	0.84	-	-	5.44	[11]
P3HT	PC <sub>71</sub> BM	-	-	-	-	[12]
P3HT:PC <sub>60</sub> BM (1:1)	-	0.66	12.01	59	4.65	[13][14]
PTB7	PC <sub>70</sub> BM	-	-	-	7.29	[12]
PTB7	ICBA	-	-	-	4.92	[12]

Table 2: Performance of Fullerene Derivatives in Perovskite Solar Cells (PSCs)

Perovskite Absorber	ETL	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF	PCE (%)	Reference
MAPbI <sub>3</sub> -xCl <sub>x</sub>	PC <sub>61</sub> BM	0.91	14.1	0.71	9.07	[4]
MAPbI <sub>3</sub> -xCl <sub>x</sub>	PC <sub>71</sub> BM	0.89	15.2	0.64	8.66	[4]
MAPbI <sub>3</sub> -xCl <sub>x</sub>	C <sub>60</sub>	0.85	11.5	0.59	5.76	[4]
MAPbI <sub>3</sub> -xCl <sub>x</sub>	C <sub>70</sub>	0.88	15.0	0.65	8.58	[4]
(FA,MA,Cs) Pb(I,Br) <sub>3</sub>	PCBM	-	-	-	15.6	[15]
MAPbI <sub>3</sub>	PC <sub>61</sub> BM	-	-	-	11.54	[16]
MAPbI <sub>3</sub>	C <sub>60</sub> -doped PC <sub>61</sub> BM	-	-	-	13.40	[16]
CH <sub>3</sub> NH <sub>3</sub> SnI <sub>3</sub> (lead-free)	PCBM (interlayer)	-	-	-	~7-8	[17]
CH <sub>3</sub> NH <sub>3</sub> SnI <sub>3</sub> (lead-free)	C <sub>60</sub> (interlayer)	-	-	-	~7-8	[17]

## Experimental Protocols

### Protocol 1: Synthesis and Purification of [6][6]-phenyl-C<sub>61</sub>-butyric acid methyl ester (PC<sub>61</sub>BM)

This protocol outlines a common method for the synthesis of PC<sub>61</sub>BM.

Materials:

- C<sub>60</sub> (Fullerene)
- Methyl 4-benzoylbutyrate p-tosylhydrazone
- Sodium methoxide
- Toluene
- 1,2-Dichlorobenzene (ODCB)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve C<sub>60</sub> and methyl 4-benzoylbutyrate p-tosylhydrazone in a mixture of toluene and ODCB under an inert atmosphere (e.g., argon).
- **Addition of Base:** Slowly add sodium methoxide to the solution while stirring vigorously at room temperature. The reaction mixture will typically change color.
- **Reaction:** Allow the reaction to proceed at room temperature for several hours (e.g., 7-12 hours) until the starting materials are consumed (monitor by TLC).<sup>[1]</sup>
- **Quenching:** Quench the reaction by adding a dilute acid (e.g., HCl) and extract the organic phase.
- **Purification:**
  - Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
  - Remove the solvent under reduced pressure.
  - The crude product is purified by column chromatography on silica gel, typically using toluene as the eluent to separate the desired PC<sub>61</sub>BM from unreacted C<sub>60</sub> and other byproducts.<sup>[1]</sup>

- Collect the fractions containing PC<sub>61</sub>BM and remove the solvent to yield the final product as a dark brown powder.

## Protocol 2: Fabrication of a Conventional P3HT:PCBM Organic Solar Cell

This protocol describes the fabrication of a standard bulk heterojunction organic solar cell.

Device Architecture: ITO / PEDOT:PSS / P3HT:PCBM / Ca / Al

Materials:

- Patterned Indium Tin Oxide (ITO) coated glass substrates
- Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
- Poly(3-hexylthiophene-2,5-diyl) (P3HT)
- [6][6]-phenyl-C<sub>61</sub>-butyric acid methyl ester (PC<sub>61</sub>BM)
- Chlorobenzene (or 1,2-dichlorobenzene)
- Calcium (Ca) and Aluminum (Al) evaporation sources

Procedure:

- Substrate Cleaning:
  - Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).[\[18\]](#)
  - Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.[\[19\]](#)
- Hole Transport Layer (HTL) Deposition:
  - Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.[\[18\]](#)

- Anneal the PEDOT:PSS layer on a hotplate at 150-178°C for 15 minutes in air.[\[13\]](#)[\[18\]](#)  
Transfer the substrates into an inert atmosphere (glovebox) for subsequent steps.
- Active Layer Deposition:
  - Prepare a blend solution of P3HT and PCBM (e.g., 1:1 weight ratio) in chlorobenzene (e.g., total concentration of 12-23 mg/mL).[\[4\]](#)[\[19\]](#) Stir the solution overnight at an elevated temperature (e.g., 50-60°C) to ensure complete dissolution.[\[4\]](#)[\[19\]](#)
  - Spin-coat the P3HT:PCBM blend solution onto the PEDOT:PSS layer. A typical spin-coating speed is 750-1000 rpm for 60 seconds.[\[11\]](#)[\[18\]](#)
- Active Layer Annealing:
  - Thermally anneal the active layer on a hotplate inside the glovebox. A common condition is 150°C for 10 minutes.[\[18\]](#) This step is crucial for optimizing the morphology of the bulk heterojunction.
- Cathode Deposition:
  - Transfer the substrates to a thermal evaporator.
  - Deposit a bilayer cathode by sequentially evaporating Calcium (Ca, ~25 nm) and then Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the devices.  
[\[12\]](#)

## Protocol 3: Fabrication of an Inverted Perovskite Solar Cell with a Fullerene ETL

This protocol outlines the fabrication of a p-i-n (inverted) perovskite solar cell.

Device Architecture: ITO / PTAA / Perovskite / PC<sub>61</sub>BM / BCP / Ag

Materials:

- Patterned ITO-coated glass substrates
- Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)

- Perovskite precursors (e.g., for MAPbI<sub>3</sub>: Methylammonium Iodide and Lead Iodide) in a suitable solvent like DMF/DMSO.
- [6][6]-phenyl-C<sub>61</sub>-butyric acid methyl ester (PC<sub>61</sub>BM) in chlorobenzene (e.g., 20 mg/mL).[15]
- Bathocuproine (BCP) in isopropanol (e.g., 0.5 mg/mL).[15]
- Silver (Ag) evaporation source

#### Procedure:

- Substrate Cleaning: Follow the same procedure as in Protocol 2, Step 1.
- Hole Transport Layer (HTL) Deposition:
  - Inside a nitrogen-filled glovebox, spin-coat a solution of PTAA onto the cleaned ITO substrates.
  - Anneal the PTAA layer according to literature procedures (e.g., 100°C for 10 minutes).
- Perovskite Layer Deposition:
  - Spin-coat the perovskite precursor solution onto the PTAA layer. This is often a two-step process involving a lower speed spin to spread the solution followed by a high-speed spin to create a uniform film.[20]
  - During the high-speed spin, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization.[20]
  - Anneal the perovskite film on a hotplate (e.g., 100°C for 10-90 minutes) to form the crystalline perovskite structure.
- Electron Transport Layer (ETL) Deposition:
  - Allow the substrates to cool to room temperature.
  - Spin-coat the PC<sub>61</sub>BM solution onto the perovskite layer (e.g., 1500 rpm for 30 seconds). [15]

- Buffer Layer Deposition:
  - Spin-coat the BCP solution on top of the PC<sub>61</sub>BM layer. BCP acts as a hole-blocking layer and improves the contact with the metal electrode.
- Cathode Deposition:
  - Transfer the substrates to a thermal evaporator.
  - Deposit the Silver (Ag, ~100 nm) cathode through a shadow mask.[\[15\]](#)

## Protocol 4: Characterization of Solar Cells

### A. Current Density-Voltage (J-V) Measurement:

- Setup: Use a solar simulator calibrated to AM1.5G (100 mW/cm<sup>2</sup>) and a source measure unit.
- Masking: Use a metal aperture mask with a precisely known area to accurately define the illuminated area of the device.
- Measurement:
  - Connect the device to the source measure unit.
  - Record the current while sweeping the voltage, typically from reverse to forward bias (e.g., -0.2 V to 1.2 V). For perovskite solar cells, it is crucial to report scan direction and speed due to potential hysteresis.[\[19\]](#)
  - From the J-V curve, extract the key parameters: open-circuit voltage (V<sub>oc</sub>), short-circuit current density (J<sub>sc</sub>), fill factor (FF), and power conversion efficiency (PCE).

### B. External Quantum Efficiency (EQE) Measurement:

- Setup: An EQE system consists of a light source (e.g., Xenon lamp), a monochromator, a chopper, and a lock-in amplifier connected to the solar cell.



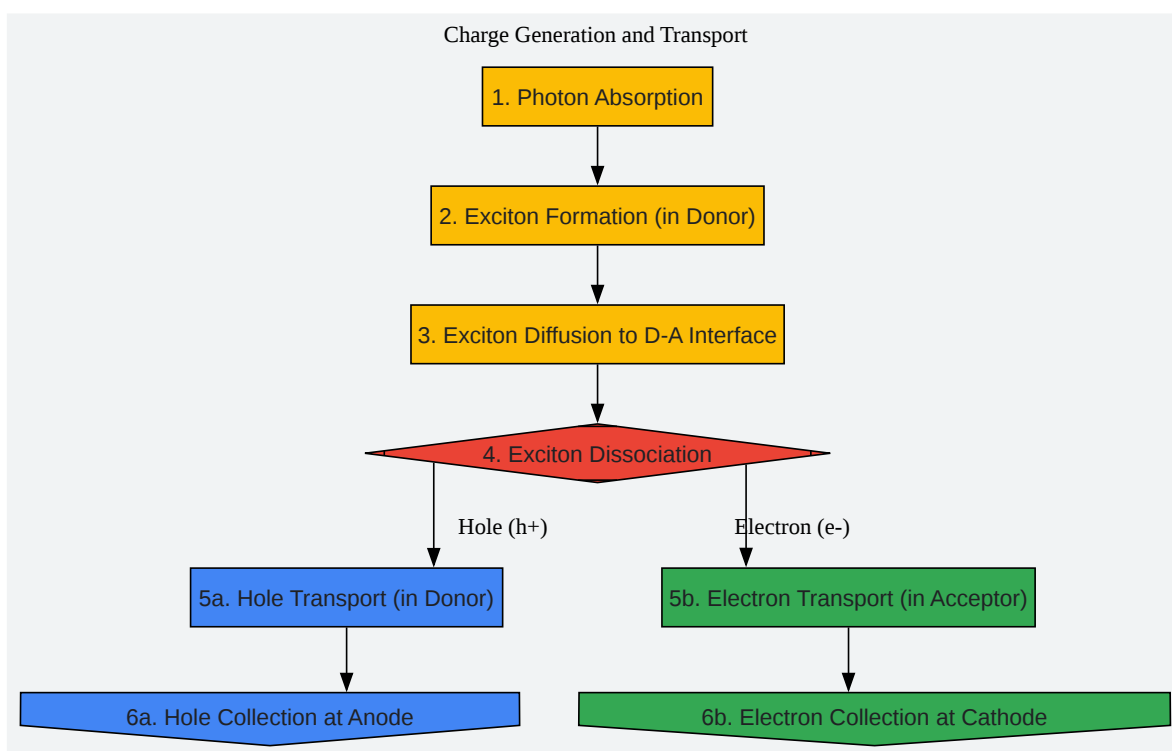
- Calibration: Calibrate the system using a certified reference photodiode (e.g., silicon or germanium).
- Measurement:
  - Illuminate the solar cell with monochromatic light of varying wavelengths.
  - Measure the short-circuit current generated at each wavelength.
  - The EQE is calculated as the ratio of the number of electrons collected to the number of incident photons at each wavelength.[\[3\]](#)
- Analysis: The integrated Jsc from the EQE spectrum should be compared with the Jsc value from the J-V measurement to validate the results.

#### C. Atomic Force Microscopy (AFM) for Morphology Characterization:

- Sample Preparation: Prepare thin films of the active layer (e.g., P3HT:PCBM) on a substrate identical to that used in the device (e.g., ITO/PEDOT:PSS). The film should be prepared under the same conditions (spin-coating speed, annealing temperature, etc.) as the actual device.[\[4\]](#)[\[7\]](#)
- Imaging:
  - Use an AFM in tapping mode to minimize damage to the soft organic film.
  - Acquire both topography (height) and phase images. Phase images are particularly useful for distinguishing between the donor and acceptor domains in a blend, as they are sensitive to variations in material properties.[\[4\]](#)[\[7\]](#)
- Analysis: Analyze the images to assess the surface roughness (Root Mean Square, RMS), domain sizes, and the degree of phase separation, which are critical factors influencing device performance.[\[4\]](#)

## Visualizations

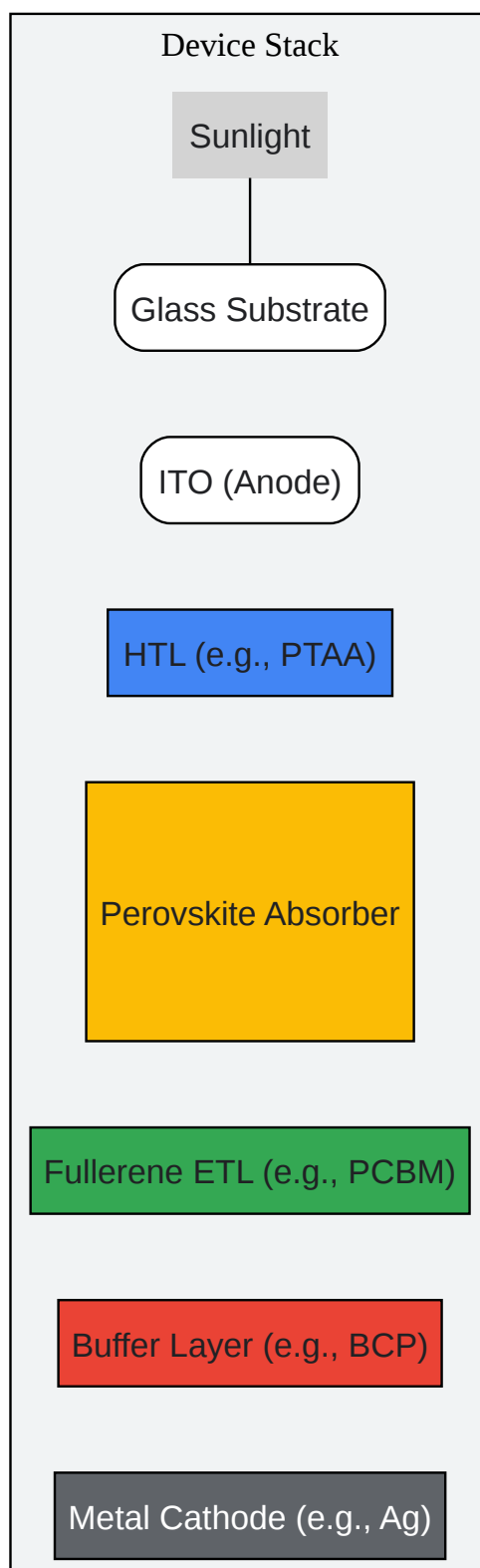
## Charge Transfer Mechanism in a Bulk Heterojunction Solar Cell



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Caption: Charge generation process in a polymer-fullerene solar cell.

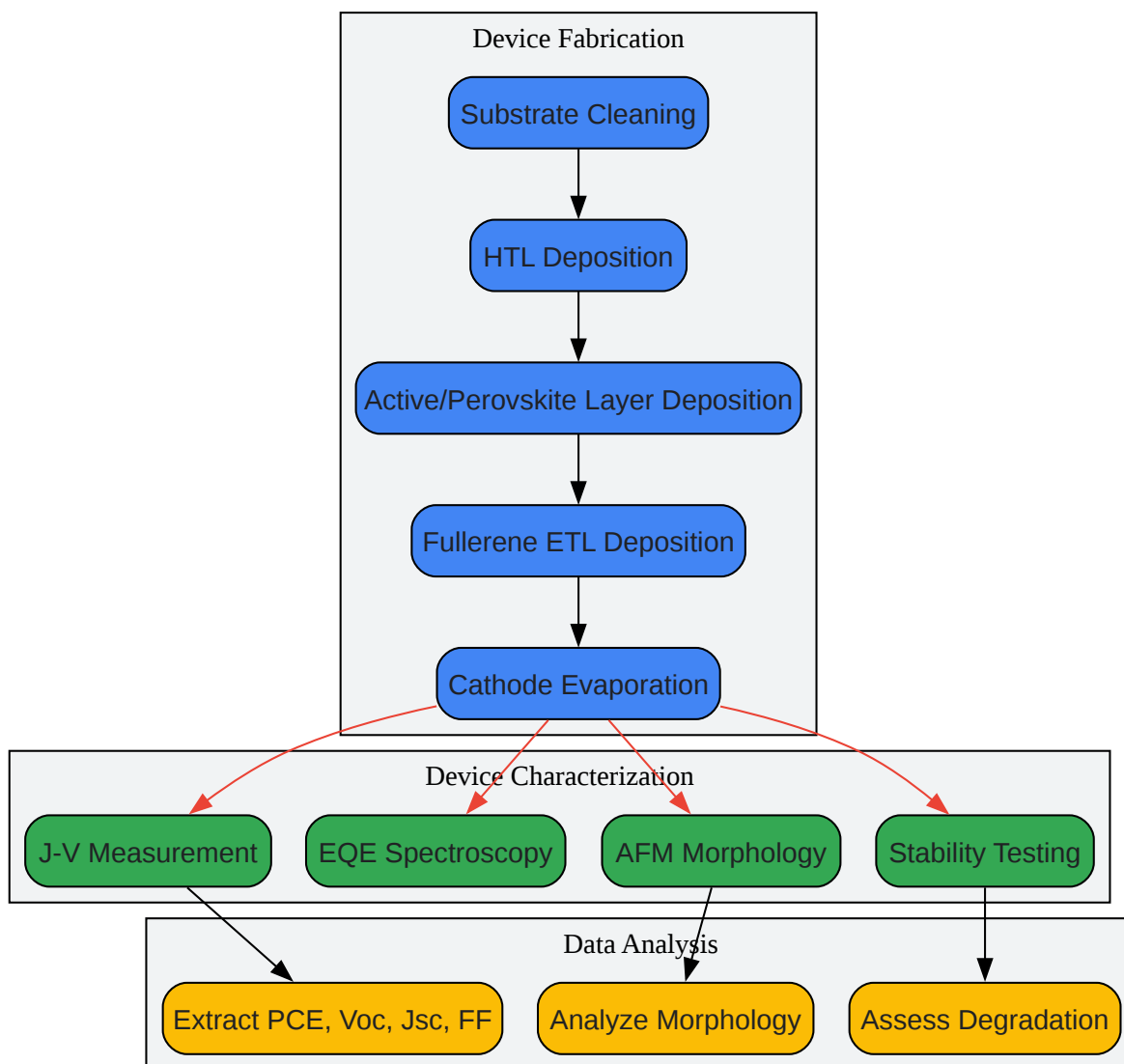
## Typical Inverted Perovskite Solar Cell Architecture



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Caption: Layered structure of an inverted perovskite solar cell.

## Experimental Workflow for Solar Cell Fabrication and Characterization



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Caption: Workflow for solar cell fabrication and testing.

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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